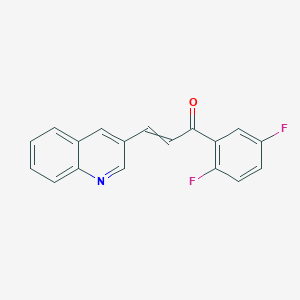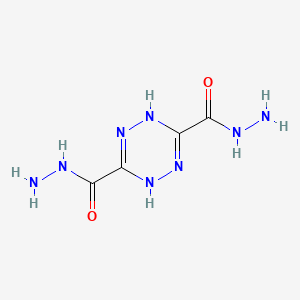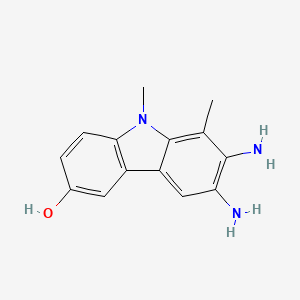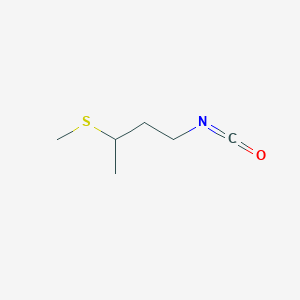
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is a peptide compound composed of the amino acids L-lysine, L-serine, and L-proline. It is a complex molecule with a molecular formula of C26H50N8O7 and a molecular weight of 586.725 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly L-lysine, can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine residues can result in the formation of allysine, which can further react to form cross-linked structures.
Scientific Research Applications
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: It is used in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell lysis. The peptide can also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
L-Lysine, L-prolyl-L-seryl-L-lysyl-: This peptide has a similar structure but lacks one L-lysine residue.
L-Lysine, L-seryl-L-prolyl-L-lysyl-: This compound is also similar but has one less L-lysine residue.
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its multiple L-lysine residues contribute to its antimicrobial activity and ability to form cross-linked structures.
Properties
CAS No. |
872617-53-3 |
|---|---|
Molecular Formula |
C26H50N8O7 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N8O7/c27-12-4-1-8-18(23(37)33-20(26(40)41)10-3-6-14-29)31-22(36)19(9-2-5-13-28)32-24(38)21-11-7-15-34(21)25(39)17(30)16-35/h17-21,35H,1-16,27-30H2,(H,31,36)(H,32,38)(H,33,37)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
VLPUPTCKGZHWJJ-SXYSDOLCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)


![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)

![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)

